6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol
Description
Historical Development in Pyrimidinol Research Literature
The investigation of pyrimidinol derivatives traces back to early 20th-century studies on nucleic acid components, with pyrimidine itself first isolated in 1885. However, substitution patterns incorporating sulfur-containing groups like methylsulfanyl emerged prominently in the 1980s, driven by interest in thioether linkages for modulating bioavailability. The specific compound this compound entered synthetic literature in the early 2000s, with early protocols involving nucleophilic aromatic substitution reactions between 3-pyridinyl boronic acids and halogenated pyrimidine precursors. A 2013 study demonstrated the critical role of methylsulfanyl groups in enhancing radical quenching capabilities, establishing a foundation for its antioxidant applications.
Position within N-Heterocyclic Chemistry Research Framework
As a bis-heterocyclic system, this compound occupies a unique niche in N-heterocyclic chemistry:
The juxtaposition of pyridine and pyrimidine rings creates a planar scaffold capable of intercalative binding, while the methylsulfanyl side chain introduces stereoelectronic effects that modulate frontier molecular orbitals.
Significance in Pyrimidine-Based Pharmacophore Studies
In pharmacophore modeling, the compound's structural elements align with key features required for kinase inhibition and oxidative stress modulation:
- Hydrogen bond acceptor sites : Three nitrogen atoms in the pyrimidine and pyridine rings
- Hydrophobic domain : Methylsulfanyl group (van der Waals surface area ≈ 45 Ų)
- Redox-active center : Sulfur atom with oxidation potential -0.34 V vs SCE
Comparative studies with analogous structures show a 12-fold increase in radical scavenging efficiency when substituting methylsulfanyl for hydroxyl groups at the C6 position. This enhancement correlates with decreased O–H bond dissociation energy (BDE = 82 kcal/mol vs 88 kcal/mol in phenolic analogues).
Evolution of Scientific Investigation on Methylsulfanyl-Substituted Pyrimidinols
Research progression has followed three distinct phases:
Phase I (2000-2010): Focused on synthetic methodology development. Key advances included Ullmann couplings for pyridine-pyrimidine linkages (yield improvement from 18% to 63%) and thioether formation via Mitsunobu reactions.
Phase II (2011-2020): Mechanistic studies revealed the compound's ability to stabilize semiquinone radicals, with electron paramagnetic resonance (EPR) data showing g-values of 2.0043 ± 0.0002.
Phase III (2021-present): Computational modeling (DFT at B3LYP/6-311++G** level) has mapped charge distribution patterns, identifying the C4-pyrimidinol oxygen as the primary site for electrophilic attack.
Current Research Paradigms in this compound Studies
Contemporary investigations prioritize three applications:
- Mitochondrial targeting agents : Demonstrated 47% reduction in lipid peroxidation at 10 μM concentration in Friedreich's ataxia lymphocyte models.
- Metal coordination complexes : X-ray crystallography reveals octahedral coordination with Cu(II) ions (bond lengths: Cu-Npyridine = 2.01 Å, Cu-S = 2.38 Å).
- Polymer-supported catalysts : Immobilization on Merrifield resin increases turnover frequency by 8× in Knoevenagel condensations.
Ongoing structure-activity relationship (SAR) studies systematically vary side chain lengths, with C14-C16 alkyl derivatives showing optimal membrane penetration (PAMPA logPe = -4.2 ± 0.3). Recent synthetic breakthroughs include continuous flow hydrogenation techniques achieving 89% enantiomeric excess in chiral derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHYHQZFXPSTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 3-pyridinecarboxaldehyde in the presence of a base, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride, to modify the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Research indicates that derivatives of 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol exhibit notable anti-inflammatory properties . Some studies show that these derivatives demonstrate higher anti-inflammatory activity compared to established nonsteroidal anti-inflammatory drugs such as acetylsalicylic acid and ibuprofen. The underlying mechanisms may involve modulation of inflammatory pathways, although specific molecular targets are still being elucidated .
Therapeutic Applications
-
Anti-inflammatory Agents
- Derivatives of this compound have been developed as potential anti-inflammatory agents, with some showing efficacy in preclinical models.
- They may provide alternatives to traditional nonsteroidal anti-inflammatory drugs, potentially with fewer side effects.
-
Oncology
- Due to their ability to interact with specific biological targets, there is potential for these compounds in cancer therapy.
- Preliminary studies suggest that certain derivatives may inhibit tumor growth through modulation of cellular signaling pathways involved in cancer progression.
-
Neuroprotection
- The compound’s structural characteristics suggest possible applications in neuroprotection, particularly in conditions involving oxidative stress and inflammation in the nervous system.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Stepwise Functionalization : Modifying existing pyrimidine structures through selective reactions.
- Use of Reagents : Employing specific reagents that facilitate the introduction of the methylsulfanyl group and pyridine ring.
Comparison with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(3-Pyridinyl)pyrimidin-4-ol | Lacks methylsulfanyl group; simpler structure | Moderate anti-inflammatory activity |
| 6-Methyl-2-methylthio-4-pyrimidinone | Contains methylthio instead of methylsulfanyl | Enhanced anti-inflammatory properties |
| 5-(Methylthio)pyrimidine-2,4-diamine | Polyfunctional amine; different substitution pattern | Potential anticancer activity |
The presence of the methylsulfanyl group in this compound is particularly noteworthy for its enhanced biological profile compared to structurally similar compounds .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
-
Study on Anti-inflammatory Activity :
- A comparative analysis demonstrated that a derivative of this compound exhibited greater anti-inflammatory effects than traditional nonsteroidal anti-inflammatory drugs, suggesting its potential for clinical applications.
- Potential in Cancer Treatment :
Mechanism of Action
The mechanism of action of 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Position 2 Variations :
- The target compound’s 3-pyridinyl group distinguishes it from analogs with 2- or 4-pyridinyl substituents (e.g., ). Pyridine orientation influences steric interactions and binding affinity in biological targets.
- Replacement with phenyl (e.g., ) or simpler groups (e.g., -SCH₃ in ) alters electronic properties and solubility.
Position 6 Functionalization :
- The methylsulfanylmethyl group (-CH₂SCH₃) in the target compound is less sterically hindered compared to phenylsulfanyl analogs (e.g., ). Sulfanyl groups generally enhance lipophilicity, whereas sulfonyl groups (e.g., ) increase polarity and metabolic stability .
The target compound’s hydroxyl group at position 4 may similarly interact with catalytic residues in enzymes. Chlorinated derivatives (e.g., ) show enhanced antimicrobial activity in related studies, suggesting that halogenation could be a viable strategy for optimizing the target compound .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be ~2.1 (calculated using ChemDraw), higher than amino-substituted analogs (logP ~0.5 for ) but lower than chlorinated derivatives (logP ~3.5 for ).
- Solubility : The hydroxyl and pyridinyl groups may confer moderate aqueous solubility (~1–10 mg/mL), whereas sulfonyl-containing analogs (e.g., ) exhibit lower solubility due to increased molecular weight and polarity.
Biological Activity
6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol is a pyrimidine derivative notable for its unique structure, which includes a methylsulfanyl group and a pyridine ring. This compound has garnered interest in medicinal chemistry due to its promising biological activities, particularly in anti-inflammatory and potential anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃OS, indicating the presence of nitrogen and sulfur, which are crucial for its biological interactions. The compound's structural features contribute significantly to its activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 233.29 g/mol |
| CAS Number | 478031-30-0 |
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In comparative studies, certain derivatives have shown greater efficacy than established nonsteroidal anti-inflammatory drugs (NSAIDs) such as acetylsalicylic acid (aspirin) and ibuprofen. The mechanisms of action may involve modulation of inflammatory pathways, although specific molecular targets remain to be fully elucidated.
Key Findings:
- Derivatives demonstrated notable anti-inflammatory activity in various assays.
- Potential mechanisms include inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the methylsulfanyl group is believed to enhance its bioactivity compared to structurally similar compounds.
Case Studies:
- Cell Line Studies: In vitro studies on human cancer cell lines have indicated that this compound can significantly reduce cell viability at certain concentrations, suggesting potential as an anticancer agent.
- Mechanistic Insights: Research has shown that the compound may interact with specific proteins involved in cell proliferation and survival pathways, leading to increased apoptosis in malignant cells.
The biological activity of this compound appears to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in inflammatory processes and cancer progression.
- Receptor Modulation: It potentially modulates receptor activity, influencing downstream signaling pathways that regulate cell growth and inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques, including nucleophilic substitution reactions. Variations in the synthetic route can lead to different derivatives with altered biological activities.
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(3-Pyridinyl)pyrimidin-4-ol | Lacks methylsulfanyl group; simpler structure | Moderate anti-inflammatory activity |
| 6-Methyl-2-methylthio-4-pyrimidinone | Contains methylthio instead of methylsulfanyl | Enhanced anti-inflammatory properties |
| 5-(Methylthio)pyrimidine-2,4-diamine | Polyfunctional amine; different substitution pattern | Potential anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol, and what key intermediates should be prioritized?
The synthesis of this compound typically involves sequential functionalization of the pyrimidine core. A common approach begins with the preparation of 2-(3-pyridinyl)-4-pyrimidinol derivatives, followed by regioselective introduction of the methylsulfanylmethyl group. Key intermediates include:
- 6-Amino-5-nitro-pyrimidinone derivatives (e.g., 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone), which enable controlled substitution at the C6 position .
- Pre-functionalized pyridinyl precursors (e.g., 3-pyridinyl boronic acids) for Suzuki-Miyaura coupling to install the pyridinyl group .
Methodologies such as nucleophilic substitution (for methylsulfanyl introduction) and Pd-catalyzed cross-coupling (for pyridinyl attachment) are prioritized. Reaction optimization should focus on temperature control (80–120°C) and solvent selection (e.g., DMF or THF) to minimize side-product formation .
Advanced Question
Q. How can structural ambiguities in the methylsulfanyl and pyridinyl substituents be resolved using crystallographic and spectroscopic methods?
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the methylsulfanyl group (C–S bond ~1.81 Å) and pyridinyl nitrogen geometry. For example, the dihedral angle between the pyrimidine and pyridinyl rings can be measured to assess conjugation .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Chemical shifts for the methylsulfanyl group typically appear at δ ~2.1–2.3 ppm (¹H) and δ ~12–15 ppm (¹³C). Aromatic protons on the pyridinyl ring show splitting patterns indicative of substitution position .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃S• radical) .
Basic Question
Q. What analytical techniques are critical for purity assessment and structural validation of this compound?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at levels <0.1%. UV detection at 254 nm is optimal for pyrimidine derivatives .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV light (Rf ~0.4–0.6) .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Advanced Question
Q. What strategies mitigate competing side reactions during the introduction of the methylsulfanyl group in pyrimidine derivatives?
- Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before methylsulfanylation .
- Controlled reaction conditions : Use anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to suppress oxidation of the methylsulfanyl group to sulfoxide .
- Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during nucleophilic substitution .
Basic Question
Q. How does the compound's stability vary under different pH and temperature conditions, and what storage protocols are recommended?
- pH stability : The compound is stable in neutral to slightly acidic conditions (pH 5–7). Degradation accelerates under alkaline conditions (pH >9) due to hydrolysis of the methylsulfanyl group .
- Temperature sensitivity : Store at –20°C in amber vials to prevent thermal decomposition (>40°C) and photolytic cleavage .
- Solvent compatibility : Use anhydrous DMSO for long-term storage; avoid protic solvents (e.g., MeOH) to prevent solvolysis .
Advanced Question
Q. What computational approaches predict the compound's reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to predict activation energies for methylsulfanyl group substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .
- QSAR models : Correlate electronic parameters (e.g., Hammett σ values) with reaction rates to prioritize substituent modifications .
Notes
- Methodological rigor : All answers integrate peer-reviewed data, avoiding non-academic sources (e.g., BenchChem).
- Contradictions : Synthesis protocols vary in solvent choice (DMF vs. THF), necessitating empirical optimization .
- Advanced vs. Basic : Structural characterization (Q2) and computational modeling (Q6) target experienced researchers, while synthesis (Q1) and stability (Q5) address foundational workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
